Fmoc-NH-PEG2-CH2CH2COOH

Description

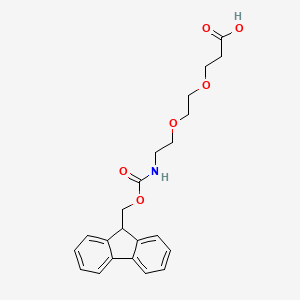

Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHLFJJLRVOHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679823 |

Source

|

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850312-72-0, 872679-70-4 |

Source

|

| Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Role of Fmoc-NH-PEG2-CH2CH2COOH in Modern Drug Discovery and Bioconjugation

For Immediate Release

Fmoc-NH-PEG2-CH2CH2COOH, a bifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid connected by a short polyethylene glycol (PEG) linker, has emerged as a critical tool for researchers, scientists, and drug development professionals. Its unique chemical architecture provides a versatile platform for a range of applications, primarily in solid-phase peptide synthesis (SPPS), the construction of antibody-drug conjugates (ADCs), and the development of proteolysis-targeting chimeras (PROTACs). The integrated PEG spacer enhances the hydrophilicity of resulting conjugates, a crucial factor in improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2]

Core Applications and Technical Advantages

This compound, also known by its synonym Fmoc-8-amino-3,6-dioxaoctanoic acid or the abbreviation Fmoc-AEEA-OH, serves as a hydrophilic spacer that can be readily incorporated into complex biomolecules.[3][4] The Fmoc protecting group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. This group is stable under acidic conditions but can be easily removed with a mild base, typically piperidine, to expose a primary amine for further modification.[5] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as antibodies or other proteins, through the formation of a stable amide bond.

The key advantages of employing this linker include:

-

Enhanced Hydrophilicity: The PEG portion of the molecule increases the water solubility of the final conjugate, which can be particularly beneficial when working with hydrophobic drugs or peptides.[1][2] This improved solubility can reduce aggregation and improve the overall handling and formulation of the bioconjugate.

-

Improved Pharmacokinetics: PEGylation, even with short PEG chains like the one in this compound, can extend the in vivo circulation half-life of a therapeutic by increasing its hydrodynamic radius and shielding it from enzymatic degradation and renal clearance.[1]

-

Reduced Immunogenicity: The hydrophilic PEG chain can help to mask the conjugated molecule from the host's immune system, potentially reducing its immunogenicity.[1]

-

Precise Spacer Control: The defined length of the PEG2 linker provides precise control over the distance between the two conjugated entities, which can be critical for optimizing the biological activity of molecules like ADCs and PROTACs.

Application in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be used as a spacer to modify peptides. This can be advantageous for several reasons, including improving the solubility of the peptide, creating a point of attachment for other molecules, or influencing the peptide's conformation.

Representative Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the general steps for incorporating the linker into a peptide chain using manual or automated Fmoc-SPPS.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with 20% piperidine in DMF for 5-15 minutes. This step is repeated once.

-

Washing: The resin is thoroughly washed with DMF, DCM, and IPA to remove residual piperidine and byproducts.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated linker solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.

-

-

Washing: The resin is washed thoroughly with DMF, DCM, and IPA to remove excess reagents.

-

Chain Elongation: The Fmoc group on the newly attached linker is deprotected using 20% piperidine in DMF, and the next Fmoc-amino acid can be coupled following the same procedure.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for SPPS using this compound

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating the this compound linker.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of an antibody with the cytotoxic potency of a small-molecule drug. The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy. This compound can be used as a building block to construct more complex linkers for ADCs. Its hydrophilic nature helps to overcome the challenges associated with conjugating hydrophobic payloads to antibodies, such as aggregation and poor solubility.[2][6]

General Experimental Workflow for ADC Synthesis using a PEGylated Linker

This workflow illustrates the conceptual steps involved in creating an ADC where a linker derived from this compound is used.

Caption: Conceptual workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEGylated linker.

Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. This compound is a valuable building block for the synthesis of the linker component of PROTACs. The length and flexibility of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the PROTAC.

Quantitative Data Summary

While specific quantitative data for reactions involving this compound are highly dependent on the specific substrates and reaction conditions, the following table provides a general overview of typical parameters and expected outcomes based on its applications.

| Parameter | Application | Typical Value/Range | Notes |

| Purity of this compound | General Use | >95% (often >98%) | High purity is crucial to avoid side reactions and ensure the quality of the final product. |

| Coupling Efficiency in SPPS | Peptide Synthesis | >99% | Monitored by qualitative ninhydrin test. High efficiency is expected with standard coupling reagents. |

| Fmoc Deprotection Time | Peptide Synthesis | 5-20 minutes | The reaction is typically fast and complete. |

| Drug-to-Antibody Ratio (DAR) | ADC Synthesis | 2 - 8 | The use of hydrophilic linkers can help achieve higher DARs without causing aggregation.[2] |

| Solubility Enhancement | General | Variable | Significantly improves the solubility of hydrophobic molecules in aqueous media. |

Conclusion

This compound is a versatile and valuable reagent in the fields of peptide chemistry, drug delivery, and bioconjugation. Its well-defined structure, which combines a readily cleavable protecting group, a reactive carboxylic acid, and a hydrophilic PEG spacer, provides researchers with a powerful tool to synthesize complex biomolecules with improved physicochemical and pharmacological properties. As the demand for sophisticated therapeutics such as ADCs and PROTACs continues to grow, the importance of versatile linkers like this compound in enabling their development is set to increase.

References

An In-Depth Technical Guide to Fmoc-NH-PEG2-CH2CH2COOH: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and key applications of Fmoc-NH-PEG2-CH2CH2COOH, a versatile heterobifunctional linker. Its unique combination of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid makes it an invaluable tool in peptide synthesis, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Chemical Structure and Physicochemical Properties

This compound, also known by synonyms such as Fmoc-AEEP-OH and Fmoc-9-amino-4,7-dioxanonanoic acid, is a well-defined chemical entity with a specific arrangement of functional groups that dictate its utility. The Fmoc group provides a base-labile protecting group for the primary amine, allowing for its selective deprotection during synthesis. The hydrophilic PEG2 spacer enhances solubility in aqueous media, a crucial feature for biological applications.[1] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C22H25NO6 | [2][3] |

| Molecular Weight | 399.44 g/mol | [2][3] |

| CAS Number | 872679-70-4 | [2][3] |

| Appearance | White to off-white powder | [3] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | [1] |

| Storage Conditions | -20°C, protected from light and moisture | [2] |

Applications in Drug Development

The unique trifunctional nature of this compound makes it a staple in the development of complex biomolecules and therapeutic agents.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this linker can be incorporated as a spacer to introduce flexibility and hydrophilicity into a peptide sequence. The Fmoc group is compatible with standard Fmoc-based SPPS protocols, and the carboxylic acid can be coupled to the free amine of the growing peptide chain on the solid support.

Antibody-Drug Conjugates (ADCs)

As a linker in ADCs, this compound connects a potent cytotoxic payload to a monoclonal antibody. The PEG spacer can improve the pharmacokinetic profile of the ADC by increasing its solubility and stability.[3][4][][6][7]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as a versatile building block for the linker component of PROTACs, allowing for the precise connection of the target-binding and E3 ligase-binding moieties. The PEG component can enhance the solubility and cell permeability of the PROTAC molecule.[2][8][9][10][11]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in its primary applications. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis

This protocol outlines the manual coupling of the linker to a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling Reaction:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.

-

Add a base (e.g., DIPEA, 4-8 equivalents) to the activation mixture and let it stand for 2-5 minutes.

-

Add the activated linker solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

-

Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.

-

Subsequent Steps: The Fmoc group on the newly added linker can be deprotected using 20% piperidine in DMF to allow for further peptide elongation, or the peptide can be cleaved from the resin.

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a conceptual workflow for conjugating a drug-linker moiety, prepared using this compound, to an antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Drug-linker construct with a reactive group (e.g., maleimide)

-

Reducing agent (e.g., TCEP) for cysteine conjugation

-

Activating agent (e.g., EDC, Sulfo-NHS) for lysine conjugation

-

Reaction buffers (e.g., PBS)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation:

-

For cysteine conjugation, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP.

-

For lysine conjugation, the antibody is used directly.

-

-

Drug-Linker Synthesis: Synthesize the drug-linker moiety. This involves deprotecting the amine of this compound, coupling the cytotoxic drug to the free amine, and then activating the carboxylic acid or attaching a maleimide group for conjugation to the antibody.

-

Conjugation Reaction:

-

Cysteine Conjugation: React the reduced antibody with the maleimide-functionalized drug-linker. The maleimide group will selectively react with the free thiol groups of the cysteine residues.

-

Lysine Conjugation: React the antibody with the NHS-ester activated drug-linker. The NHS ester will react with the primary amines of lysine residues.

-

-

Quenching: Stop the reaction by adding a quenching reagent (e.g., N-acetylcysteine for maleimide reactions).

-

Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free drug-linker, and other impurities.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Protocol 3: Conceptual Workflow for PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using this compound as a linker component.

Materials:

-

Target protein-binding ligand (with a suitable attachment point)

-

E3 ligase-binding ligand (with a suitable attachment point)

-

This compound

-

Coupling reagents (e.g., HATU, COMU)

-

Bases (e.g., DIPEA)

-

Deprotection reagents (e.g., piperidine, TFA)

-

Solvents (e.g., DMF, DCM)

-

Purification system (e.g., HPLC)

Procedure:

-

Linker-Ligand 1 Synthesis:

-

Couple the carboxylic acid of this compound to an amine-functionalized E3 ligase ligand using a standard peptide coupling reagent.

-

Deprotect the Fmoc group using 20% piperidine in DMF to reveal the terminal amine of the linker.

-

-

PROTAC Assembly:

-

Couple the free amine of the linker-E3 ligase ligand conjugate to the carboxylic acid of the target protein-binding ligand using a peptide coupling reagent.

-

-

Purification: Purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as mass spectrometry and NMR spectroscopy.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships involving this compound.

Caption: Solid-Phase Peptide Synthesis Workflow.

Caption: Antibody-Drug Conjugate Synthesis Workflow.

Caption: PROTAC Mechanism of Action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adcreview.com [adcreview.com]

- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. precisepeg.com [precisepeg.com]

Fmoc-8-amino-3,6-dioxaoctanoic Acid: A Comprehensive Technical Guide for Advanced Drug Development

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-8-amino-3,6-dioxaoctanoic acid, a critical building block for researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Properties of Fmoc-8-amino-3,6-dioxaoctanoic Acid

Fmoc-8-amino-3,6-dioxaoctanoic acid is a heterobifunctional linker molecule widely utilized in the synthesis of complex biomolecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a temporary blockage of the amine functionality, which can be selectively removed under mild basic conditions, making it highly suitable for SPPS. The molecule's structure, incorporating a short polyethylene glycol (PEG) spacer, enhances the solubility and pharmacokinetic properties of the resulting conjugates.

| Property | Value | References |

| Molecular Weight | 385.41 g/mol | [1] |

| Molecular Formula | C₂₁H₂₃NO₆ | [1] |

| CAS Number | 166108-71-0 | [1] |

| Purity | ≥97% | [1] |

| Appearance | Solid | [1] |

| Storage | Store under inert gas, -20°C | [1] |

Applications in Advanced Drug Development

Fmoc-8-amino-3,6-dioxaoctanoic acid serves as a versatile tool in the development of sophisticated therapeutic agents. Its primary applications lie in its role as a flexible linker in the construction of peptides, ADCs, and PROTACs.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this linker can be incorporated into a growing peptide chain to introduce a hydrophilic spacer. This can be particularly useful for improving the solubility of hydrophobic peptides or for creating a defined distance between different domains of a synthetic protein.

Antibody-Drug Conjugates (ADCs)

As a component of ADCs, Fmoc-8-amino-3,6-dioxaoctanoic acid acts as a cleavable linker, connecting a potent cytotoxic drug to a monoclonal antibody. The PEG component of the linker can improve the ADC's solubility and stability in circulation.[2]

Proteolysis-Targeting Chimeras (PROTACs)

In the design of PROTACs, this molecule can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

Experimental Protocols

The following are detailed methodologies for the application of Fmoc-8-amino-3,6-dioxaoctanoic acid in key experimental workflows.

Protocol 1: Incorporation of Fmoc-8-amino-3,6-dioxaoctanoic Acid in Solid-Phase Peptide Synthesis

This protocol describes the manual coupling of Fmoc-8-amino-3,6-dioxaoctanoic acid to a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-8-amino-3,6-dioxaoctanoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the peptide by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Activation of Fmoc-8-amino-3,6-dioxaoctanoic acid: In a separate vial, dissolve 3 equivalents of Fmoc-8-amino-3,6-dioxaoctanoic acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF. Allow the activation to proceed for 10 minutes.

-

Coupling: Add the activated linker solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction.

-

Chain Elongation (Optional): For further peptide synthesis, repeat the deprotection and coupling steps with the desired Fmoc-amino acids.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to release the peptide and remove side-chain protecting groups.[4]

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a representative procedure for conjugating a drug to an antibody using a linker derived from Fmoc-8-amino-3,6-dioxaoctanoic acid. This assumes the linker has been pre-conjugated to the cytotoxic payload.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Linker-payload construct with a reactive group (e.g., N-hydroxysuccinimide ester)

-

Reducing agent (e.g., dithiothreitol, DTT) if conjugating to cysteine residues

-

Quenching reagent (e.g., Tris buffer)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: If conjugating to native or engineered cysteine residues, partially reduce the antibody with a controlled amount of DTT to expose reactive thiol groups. If conjugating to lysine residues, ensure the buffer is amine-free and at a slightly basic pH (e.g., pH 8.5).

-

Conjugation Reaction: Add the linker-payload construct to the prepared antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).

-

Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted linker-payload.

-

Purification: Purify the resulting ADC from unconjugated antibody, free drug, and other impurities using a suitable chromatography method, such as size-exclusion chromatography.

-

Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation levels.

Protocol 3: Synthesis of a Proteolysis-Targeting Chimera (PROTAC)

This protocol provides a general workflow for the synthesis of a PROTAC molecule using Fmoc-8-amino-3,6-dioxaoctanoic acid as a linker. This is a multi-step chemical synthesis process.

Materials:

-

Fmoc-8-amino-3,6-dioxaoctanoic acid

-

Ligand for the target protein with a suitable functional group for conjugation

-

Ligand for the E3 ligase with a suitable functional group for conjugation

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Protecting group reagents

-

Solvents and purification reagents (e.g., silica gel for chromatography)

Procedure:

-

Linker Modification: The carboxylic acid end of Fmoc-8-amino-3,6-dioxaoctanoic acid can be activated and coupled to the amine group of one of the ligands (either the target protein ligand or the E3 ligase ligand).

-

Fmoc Deprotection: The Fmoc group is then removed from the other end of the linker using a base such as piperidine.

-

Final Coupling: The newly exposed amine on the linker is then coupled to the carboxylic acid group of the second ligand.

-

Purification: The final PROTAC molecule is purified using standard chemical purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the synthesized PROTAC are confirmed using analytical techniques like NMR and mass spectrometry.

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms of action and experimental workflows are provided below using the DOT language for Graphviz.

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

An In-depth Technical Guide to the Physicochemical Properties and Applications of Fmoc-8-amino-3,6-dioxaoctanoic acid (CAS 166108-71-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-8-amino-3,6-dioxaoctanoic acid, commonly known as Fmoc-AEEA, is a heterobifunctional linker molecule widely employed in the fields of peptide synthesis, drug delivery, and bioconjugation. Its unique structure, incorporating a hydrophilic polyethylene glycol (PEG)-like spacer, a terminal carboxylic acid, and an amine group protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, makes it an invaluable tool for enhancing the solubility, stability, and pharmacokinetic properties of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-AEEA, detailed methodologies for its application, and visual representations of its role in modern drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of Fmoc-8-amino-3,6-dioxaoctanoic acid are summarized in the table below, providing a quick reference for researchers. These properties are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 166108-71-0 | |

| Synonyms | Fmoc-AEEA, {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid, Fmoc-NH-PEG2-CH2COOH | [1][2] |

| Molecular Formula | C₂₁H₂₃NO₆ | [1][3] |

| Molecular Weight | 385.41 g/mol | [3][4] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 99.00 °C | [5] |

| Solubility | Highly soluble in polar organic solvents such as DMF, DMSO, and NMP. Slightly soluble in chloroform and methanol. Moderately soluble in water after the removal of the Fmoc group. | [1][6][7] |

| pKa (Predicted) | 3.40 ± 0.10 | [4][6] |

| Storage | Recommended storage at 2-8°C in an inert atmosphere. | [4] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physicochemical property are not extensively published for this common reagent, the following sections outline the general methodologies for its synthesis and application in bioconjugation, which are central to its utility.

Synthesis of Fmoc-8-amino-3,6-dioxaoctanoic acid

The synthesis of Fmoc-AEEA is a multi-step process that can be generally described as follows:

-

Preparation of 8-amino-3,6-dioxaoctanoic acid (AEEA): The synthesis typically starts from a diethylene glycol derivative. The terminal hydroxyl groups are chemically modified to introduce a carboxylic acid at one end and an amine at the other.

-

Fmoc Protection: The amino group of the resulting AEEA is then protected using an Fmoc-reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. This reaction selectively adds the Fmoc group to the primary amine, yielding the final Fmoc-AEEA product.

A patented synthesis method involves the reaction of Boc-diglycolamine with a halogenated tert-butyl ester, followed by hydrolysis steps and subsequent reaction with Fmoc-Osu to yield Fmoc-AEEA.[6]

Application in Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation

Fmoc-AEEA is a cornerstone in modern bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][8] The general workflow for its use involves two key chemical transformations: the deprotection of the Fmoc group and the activation of the carboxylic acid.

-

Fmoc Deprotection: The Fmoc protecting group is readily removed under basic conditions, typically using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This exposes the primary amine, which is then available for conjugation to another molecule.

-

Carboxylic Acid Activation and Coupling: The terminal carboxylic acid can be activated using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).[9] The activated ester then readily reacts with primary amine groups on a target molecule (e.g., a protein, peptide, or drug) to form a stable amide bond.

Visualizing the Role of Fmoc-AEEA in Bioconjugation

The following diagrams, generated using the DOT language, illustrate the logical workflows where Fmoc-AEEA is a critical component.

The diagram above illustrates the sequential steps involved in constructing an Antibody-Drug Conjugate (ADC). The Fmoc-AEEA linker is first activated at its carboxylic acid end and then coupled to the monoclonal antibody. Subsequently, the Fmoc protecting group is removed to expose the amine, which is then used to attach the cytotoxic drug, resulting in the final ADC.

Similarly, this diagram outlines the synthesis of a PROTAC molecule. The Fmoc-AEEA linker is used to connect a ligand that binds to the protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. This bifunctional molecule then facilitates the degradation of the target protein.

Conclusion

Fmoc-8-amino-3,6-dioxaoctanoic acid (CAS 166108-71-0) is a versatile and indispensable tool in modern drug development and chemical biology. Its well-defined physicochemical properties, coupled with its straightforward application in bioconjugation chemistry, enable the rational design and synthesis of complex biomolecules with enhanced therapeutic potential. The workflows presented in this guide highlight its central role in the creation of next-generation therapeutics such as ADCs and PROTACs, underscoring its importance for researchers in the pharmaceutical and biotechnology sectors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc-8-amino-3,6-dioxaoctanoic acid | PROTAC Linker | TargetMol [targetmol.com]

- 6. CN117736118A - Fmoc-AEEA synthesis method - Google Patents [patents.google.com]

- 7. omizzur.com [omizzur.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

Solubility and Handling of Fmoc-NH-PEG2-CH2CH2COOH in DMF and DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and handling procedures for Fmoc-NH-PEG2-CH2CH2COOH in the common laboratory solvents, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). This information is critical for researchers engaged in solid-phase peptide synthesis (SPPS), and the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where this versatile linker is frequently employed.

Core Topic: Solubility Profile

This compound, a key building block in bioconjugation and drug development, exhibits high solubility in polar aprotic solvents such as DMF and DMSO. This characteristic is crucial for its effective use in various synthetic protocols. While precise quantitative solubility data (e.g., mg/mL) is not extensively published, qualitative assessments from chemical suppliers and related literature consistently categorize it as "highly soluble" in these solvents. For a structurally similar compound, Fmoc-AEEA (Fmoc-NH-PEG2-CH2COOH), it is also described as being highly soluble in polar organic solvents like DMF and DMSO[1]. The hydrophilic nature of the polyethylene glycol (PEG) spacer contributes significantly to its favorable solubility profile[2].

For most practical applications in a research and development setting, the high solubility of this compound in DMF and DMSO allows for the straightforward preparation of stock solutions at concentrations commonly required for synthetic organic chemistry and biochemical applications.

Quantitative Data Summary

| Solvent | Qualitative Solubility | Recommended Starting Concentration for Stock Solutions | Storage of Stock Solutions |

| Dimethylformamide (DMF) | Highly Soluble | 10-50 mM | Prepare fresh for immediate use in synthesis. DMF can degrade over time, which may affect the integrity of the dissolved compound. |

| Dimethyl sulfoxide (DMSO) | Highly Soluble | 10-50 mM | Can be stored at -20°C for short to medium-term storage. It is advisable to aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of this compound solutions in DMF and DMSO for common laboratory applications.

Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a stock solution of this compound in DMSO, which can be used for various applications, including its incorporation into PROTACs.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated micropipettes

-

Sterile microcentrifuge tubes

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a clean, dry microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration.

-

Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming (to room temperature if stored cold) may aid in dissolution.

-

Storage: For storage, it is recommended to keep the DMSO stock solution at -80°C for up to six months or at -20°C for up to one month[3]. It is best practice to prepare aliquots to minimize freeze-thaw cycles.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is typically dissolved in DMF immediately prior to its coupling to a resin-bound peptide.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Peptide synthesis resin with a free amino group

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Preparation: Swell the resin in DMF within the reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group of the growing peptide chain, exposing a free amine.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU) in DMF.

-

Add a base, such as DIPEA, to the activation mixture.

-

Add the activated linker solution to the resin.

-

Agitate the mixture for the required coupling time (typically 1-2 hours) at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts. The cycle can then be repeated for further peptide elongation.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the role of this compound.

Caption: Workflow for preparing a DMSO stock solution of this compound.

Caption: Process for coupling this compound during solid-phase peptide synthesis.

Caption: Conceptual diagram of a PROTAC molecule utilizing a PEG linker.

References

A Comprehensive Technical Guide to the Stability and Storage of Fmoc-Protected PEG Linkers

Introduction

Fmoc-protected Polyethylene Glycol (PEG) linkers are indispensable tools in modern bioconjugation, drug delivery, and solid-phase peptide synthesis (SPPS). Their unique structure, combining the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrophilic and flexible PEG spacer, and a reactive functional group, allows for the controlled and efficient assembly of complex biomolecules. The PEG chain enhances the solubility and pharmacokinetic properties of conjugates, while the Fmoc group provides an orthogonal protection strategy, enabling selective deprotection under mild basic conditions without affecting acid-labile moieties.[1][2][]

The success of synthetic strategies employing these linkers is critically dependent on their chemical integrity. Premature deprotection, degradation of the PEG backbone, or loss of reactivity can lead to failed syntheses, the generation of impurities, and compromised final product efficacy. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Fmoc-protected PEG linkers, offering researchers and drug development professionals the necessary knowledge to ensure their effective utilization.

Chemical Structure and Intrinsic Stability

The stability of an Fmoc-protected PEG linker is governed by the individual chemical properties of its three core components:

-

The Fmoc Group: This amine-protecting group is characterized by its stability in a wide range of acidic and neutral conditions.[4][5] However, it is designed to be readily cleaved by treatment with a mild base, typically a secondary amine like piperidine.[6][7][8]

-

The PEG Spacer: The backbone of the linker consists of repeating ethylene glycol units connected by ether linkages. These ether bonds are chemically robust and resistant to degradation under most conditions used in peptide synthesis and bioconjugation.[6] However, they can be susceptible to cleavage under conditions of extreme oxidative or hydrolytic stress.[6][9]

-

The Terminal Functional Group: The linker's second terminus is a reactive group (e.g., carboxylic acid, NHS ester, amine) used for conjugation. The stability of this group is highly dependent on its chemical nature. For instance, activated esters like N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis.[10][11]

Stability Profile

Chemical Stability

-

pH and Base/Acid Lability: The most significant chemical liability of these linkers is the Fmoc group's sensitivity to basic conditions. The deprotection mechanism is a β-elimination reaction initiated by a base.[12][13] While stable in strong acids like trifluoroacetic acid (TFA), the Fmoc group can be prematurely cleaved by exposure to primary or secondary amines.[5] The structure of the PEG linker itself can influence stability; for example, Fmoc-Amino-PEG-Acetic Acid linkers exhibit greater stability under basic conditions than their Amino-PEG-Propionic Acid counterparts.[14]

-

Solvent Effects: Fmoc-protected PEG linkers are highly soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[7][15] While generally stable in these solvents for short periods, long-term storage in solution is not recommended.[15] The Fmoc group, in particular, is sensitive to light, and this sensitivity can be exacerbated in solution.[] Some studies have noted that certain Fmoc-amino acids may undergo greater decomposition in N-methylpyrrolidone (NMP) over extended periods compared to DMF.[16]

-

Oxidative and Hydrolytic Stability: The PEG chain's ether linkages are generally stable. However, they are not completely inert and can undergo scission through oxidative pathways, often initiated by reactive oxygen species (ROS), or via hydrolysis in strongly acidic environments, a process that can be catalyzed by Lewis acids.[9] For linkers featuring activated ester functionalities, such as NHS or tetrafluorophenyl (TFP) esters, hydrolytic stability is a major concern. TFP esters are known to be more hydrolytically stable in aqueous solutions than NHS esters.[17]

Thermal Stability

PEG products are sensitive to high temperatures.[15][18] While stable at recommended storage temperatures, elevated temperatures can promote degradation. Notably, the Fmoc group can undergo thermal cleavage at high temperatures (e.g., 120°C) even in the absence of a base.[19][20] This property is generally not a concern under standard laboratory conditions but highlights the importance of avoiding exposure to excessive heat.

Degradation Pathways

Understanding the mechanisms of degradation is crucial for troubleshooting and optimizing synthetic protocols.

Fmoc Group Deprotection

The removal of the Fmoc group is a well-characterized base-induced β-elimination. The process begins with the abstraction of the acidic proton on the fluorenyl ring by a base (e.g., piperidine). This is followed by an elimination step that releases the highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the deprotected amine. The DBF is subsequently trapped by the amine base to form a stable adduct.[5][12]

PEG Chain Cleavage

The PEG backbone can degrade via two primary, albeit uncommon, pathways under harsh conditions. Oxidative degradation is initiated by ROS, leading to chain scission. Hydrolytic degradation involves an SN2 attack on a protonated ether oxygen, which is slow but can be catalyzed by acids.[9]

Recommended Storage and Handling

To preserve the stability and reactivity of Fmoc-protected PEG linkers, adherence to strict storage and handling protocols is mandatory. Most PEG products are hygroscopic and sensitive to temperature, light, and moisture.[11][15][17]

Storage Conditions

The following table summarizes the recommended long-term storage conditions based on manufacturer datasheets and technical guides.

| Parameter | Recommended Condition | Rationale & Notes | Citations |

| Temperature | ≤ -15°C (in a freezer) | Minimizes thermal degradation and slows down potential side reactions. Some suppliers specify -20°C. | [7][11][15][21] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the PEG chain and degradation of other sensitive functional groups. | [11] |

| Light | In the dark (e.g., amber vial) | The Fmoc group and other moieties can be light-sensitive, especially to UV light. | [11][15] |

| Moisture | Desiccated / Dry | PEG linkers are often hygroscopic. Moisture can cause hydrolysis of the linker or its functional groups (e.g., NHS esters). | [11][17] |

| Physical Form | Solid / Lyophilized Powder | Long-term storage in solution is not recommended as it can accelerate degradation. | [15] |

Handling Workflow

Proper handling when accessing the product is as crucial as long-term storage.

Experimental Protocols for Stability Assessment

Verifying the stability of a linker under specific experimental conditions is often necessary. Below are general protocols for assessing key stability parameters.

Protocol: Monitoring Fmoc Deprotection Kinetics via HPLC

This protocol allows for the quantitative assessment of Fmoc group lability under specific basic conditions.

Objective: To determine the rate of Fmoc cleavage from a PEG linker when exposed to a basic deprotection reagent.

Materials:

-

Fmoc-protected PEG linker

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Quenching solution (e.g., 1% TFA in Acetonitrile/Water)

-

HPLC system with a UV detector (monitoring at ~301 nm for the DBF-adduct and ~265 nm for the Fmoc group)

-

C18 reverse-phase HPLC column

Methodology:

-

Prepare Stock Solutions: Prepare a stock solution of the Fmoc-PEG linker at a known concentration (e.g., 1 mg/mL) in a suitable solvent like DMF.

-

Initiate Reaction: At time t=0, mix a defined volume of the linker stock solution with the deprotection solution in a predetermined ratio (e.g., 1:4 v/v) at room temperature.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the reaction by diluting the aliquot into a larger volume of the quenching solution. This neutralizes the base and stops the deprotection.

-

HPLC Analysis: Inject the quenched sample onto the HPLC system. Use a suitable gradient of acetonitrile and water (both containing 0.1% TFA) to separate the starting material, the deprotected linker, and the dibenzofulvene-piperidine adduct.

-

Data Analysis: Integrate the peak areas for the starting Fmoc-PEG linker at each time point. Plot the percentage of remaining linker versus time to determine the deprotection kinetics (e.g., calculate the half-life, t₁/₂).[7][13]

Protocol: General Assessment of Hydrolytic Stability

This protocol provides a framework for evaluating the linker's stability in aqueous buffers of varying pH.

Objective: To assess the degradation of the Fmoc-PEG linker over time at different pH values.

Materials:

-

Fmoc-protected PEG linker

-

Aqueous buffers (e.g., pH 4, pH 7.4, pH 9)

-

LC-MS system for analysis

-

Incubator or water bath

Methodology:

-

Prepare Samples: Dissolve the Fmoc-PEG linker in each aqueous buffer to a final concentration of ~1 mg/mL. If solubility is an issue, a minimal amount of a co-solvent like DMSO or DMF can be used, but it should be kept consistent across all samples.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each buffer solution.

-

Sample Preparation: If necessary, dilute the sample in the mobile phase and filter it before analysis.

-

LC-MS Analysis: Analyze the samples using LC-MS. The HPLC component (with UV detection) will quantify the amount of the parent linker remaining, while the mass spectrometer will help identify the mass of any degradation products formed.

-

Data Analysis: Plot the percentage of the intact parent linker against time for each pH condition to create a stability profile.

Conclusion

Fmoc-protected PEG linkers are powerful but sensitive reagents. Their stability is primarily dictated by the base-lability of the Fmoc group and the general sensitivity of the entire molecule to moisture, light, and heat. The PEG backbone itself is highly stable under typical synthetic conditions but can be compromised by extreme oxidative or acidic environments. By adhering to the stringent storage and handling conditions outlined in this guide—namely, storage at or below -15°C under a dry, inert atmosphere and protected from light—researchers can ensure the chemical integrity of these linkers. This diligence is fundamental to achieving reproducible, high-yield results in the development of advanced peptide therapeutics, antibody-drug conjugates, and other complex biomolecular constructs.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 4. Fmoc-Amino PEG Derivatives [rapp-polymere.com]

- 5. chempep.com [chempep.com]

- 6. chempep.com [chempep.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]

- 11. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. mdpi.com [mdpi.com]

- 14. peptide.com [peptide.com]

- 15. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 16. benchchem.com [benchchem.com]

- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 18. biochempeg.com [biochempeg.com]

- 19. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chimia.ch [chimia.ch]

- 21. Fmoc-NH-PEG-COOH,Fmoc-NH-PEG-Acid-云羽生物 [jz-yzy.com]

The Pivotal Role of Short PEG Spacers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] Innovations like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated imaging agents rely on the precise connection of their constituent parts.[1][2] The linker, or spacer, that connects these components is not merely a passive connector but a critical determinant of the conjugate's stability, solubility, pharmacokinetics, and overall efficacy.[1][3] Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG).[][5]

Short, monodisperse PEG spacers (oligoethylene glycol units) have become indispensable tools.[2][6] These flexible, hydrophilic chains offer a unique combination of properties that address fundamental challenges in bioconjugate development, such as the inherent hydrophobicity of many potent drug payloads.[2][7][8] This guide provides an in-depth exploration of the core functions of short PEG spacers, supported by quantitative data, detailed experimental protocols, and workflow diagrams to empower researchers in their bioconjugation endeavors.

Core Functions and Advantages of Short PEG Spacers

Short PEG linkers (typically containing 2 to 12 ethylene glycol units) impart several beneficial properties to a bioconjugate, fundamentally improving its performance and therapeutic potential.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic drugs and other small molecule payloads are hydrophobic, leading to a high risk of aggregation when conjugated to a biomolecule.[2][3] This aggregation can diminish therapeutic efficacy and increase the risk of an immunogenic response.[2] The repeating ethylene glycol units of a PEG spacer are hydrophilic, increasing the overall water solubility of the final bioconjugate.[2][5][7] This "hydrophilicity reservoir" effect mitigates aggregation, improves formulation and handling, and is crucial for achieving higher drug-to-antibody ratios (DAR) without compromising stability.[3][9]

Optimal Spacing and Reduced Steric Hindrance

A PEG spacer provides critical spatial separation between the conjugated molecules.[2][5] This is essential for several reasons:

-

Preserving Biological Activity: The spacer prevents the payload from sterically interfering with the binding site of a protein or antibody, thus maintaining its target affinity.[2][10]

-

Ensuring Payload Accessibility: It ensures the payload (e.g., a drug) is accessible to its target, such as an intracellular enzyme, once the bioconjugate reaches its destination.[2]

-

Facilitating Conjugation: The flexible chain can overcome steric hindrance during the conjugation reaction itself, improving efficiency.[10]

The length of the PEG chain is a critical parameter that must be optimized; a linker that is too short may not provide enough separation, while a very long linker could introduce excessive flexibility or wrap around the biomolecule.[10][11]

Improved Pharmacokinetics and Stability

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutic molecules.[5][12] Even short PEG spacers contribute to this effect by:

-

Creating a Hydration Shell: The hydrophilic PEG chain attracts water molecules, creating a protective hydration layer around the conjugate.[2] This shell can shield the bioconjugate from enzymatic degradation, enhancing its stability and prolonging its circulation half-life.[2][5]

-

Increasing Hydrodynamic Radius: PEGylation increases the effective size of the molecule, which can reduce renal clearance and extend its time in circulation.[6]

-

Altering Biodistribution: By improving hydrophilicity, PEG spacers can lead to more favorable biodistribution, potentially increasing drug exposure at the target site and improving the overall therapeutic index.[2][13]

Reduced Immunogenicity

The protective hydration shell created by the PEG spacer can also mask immunogenic epitopes on the payload or the linker itself.[2][5] This "stealth" effect reduces the risk of the bioconjugate being recognized and cleared by the immune system, a significant advantage for therapeutic applications.[2][6]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. The ideal length depends on the properties of the biomolecule, the payload, and the desired therapeutic outcome. The following tables summarize representative data from various studies demonstrating the impact of PEG spacer length.

| Bioconjugate System | PEG Spacer Length | Observed Effect | Reference |

| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to the PEG8 version. | [2] |

| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation compared to the PEG2 version. | [2] |

| ⁶⁸Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo compared to other tested lengths. | [2] |

| ¹⁷⁷Lu-Bombesin Antagonists | PEG2 vs. PEG12 | Hydrophilicity increased with spacer length (logD: -1.95 for PEG2 vs. -2.22 for PEG12). | [14] |

| ¹⁷⁷Lu-Bombesin Antagonists | PEG2 vs. PEG6 | Serum stability increased with spacer length (T₁/₂ = 246 min for PEG2 vs. 584 min for PEG6). | [14] |

| ¹⁷⁷Lu-Bombesin Antagonists | PEG4 & PEG6 | Showed the best overall profiles with high tumor uptake and excellent tumor-to-kidney ratios. | [14] |

| Monoclonal Antibody-ICG | PEG4 & PEG8 | Addition of short PEG linkers reduced the lipophilicity of the ICG dye (logP: 1.81 for ICG, 0.64 for PEG4-ICG, -0.03 for PEG8-ICG). | [13] |

| Folate-Liposomes | PEG (2kDa vs. 10kDa) | Tumor accumulation of particles in vivo significantly increased when the PEG-linker length was increased. | [15] |

Experimental Protocols

The versatility of PEG spacers is realized through their functionalization with various reactive groups. The two most common chemistries for protein bioconjugation target primary amines (on lysine residues) and sulfhydryl groups (on cysteine residues).

Protocol 1: Amine-Reactive Conjugation using NHS-Ester PEG Linker

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-ester functionalized PEG linker to primary amines on a protein, such as an antibody.

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 2-10 mg/mL.[2]

-

NHS-PEG-Payload linker.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2]

-

Quenching Reagent: 1M Tris-HCl, pH 8.0 or 1M glycine.

-

Purification System: Size Exclusion Chromatography (SEC) column or dialysis cassettes.

Methodology:

-

Reagent Preparation: Equilibrate the antibody to the desired reaction buffer (e.g., PBS, pH 7.4). Prepare a concentrated stock solution (e.g., 10-20 mM) of the NHS-PEG-Payload linker in anhydrous DMSO immediately before use.

-

Conjugation Reaction: Add the desired molar excess of the dissolved NHS-PEG-Payload linker to the antibody solution. A typical starting point is a 5- to 20-fold molar excess.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

Purification: Remove unreacted linker, payload, and quenching reagent by purifying the conjugate via Size Exclusion Chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).

-

Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: Sulfhydryl-Reactive Conjugation using Maleimide-PEG Linker

This protocol outlines the conjugation of a maleimide-activated PEG linker to a protein's free cysteine residues. This may require prior reduction of existing disulfide bonds.

Materials:

-

Antibody (or other protein) with available free sulfhydryl groups.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2]

-

Maleimide-PEG-Payload linker.

-

Anhydrous DMSO or DMF.[2]

-

Reaction Buffer: Degassed, thiol-free buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.5).[2]

-

Quenching Reagent: Free cysteine or N-acetylcysteine.[2]

-

Purification System: SEC column or dialysis cassettes.

Methodology:

-

Antibody Reduction (Optional): If targeting cysteines involved in disulfide bonds, incubate the antibody with a 10- to 50-fold molar excess of a reducing agent like TCEP for 1-2 hours at 37°C. Remove the reducing agent immediately before conjugation using a desalting column.

-

Reagent Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) of the Maleimide-PEG-Payload linker in anhydrous DMSO.

-

Conjugation Reaction: Add a 5- to 15-fold molar excess of the dissolved maleimide linker to the reduced (or naturally thiol-containing) antibody in the degassed reaction buffer.

-

Incubation: Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of thiols.

-

Quenching: Quench the reaction by adding a quenching reagent (e.g., free cysteine) at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[2]

-

Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials and byproducts.

-

Characterization: Characterize the final conjugate to determine DAR and confirm the stability of the thioether bond.

Visualizing the Functional Impact of PEG Spacers

The multifaceted role of a PEG spacer in a bioconjugate, such as an ADC, can be visualized to understand the logical relationships between its properties and the resulting benefits.

Conclusion

The short PEG spacer, though a relatively small component, plays a disproportionately large and critical role in the success of a bioconjugate.[2] By providing a discrete, flexible, and hydrophilic linkage, it directly addresses fundamental challenges in drug development, including payload solubility, conjugate stability, aggregation, and pharmacokinetics.[2][7] The ability to tune the length of the PEG chain allows for precise spatial control and optimization of the conjugate's properties for a specific application.[5] As bioconjugate-based therapeutics and diagnostics continue to advance, the rational design and implementation of short PEG spacers will remain a key strategy for developing safer and more effective molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. adcreview.com [adcreview.com]

- 5. precisepeg.com [precisepeg.com]

- 6. chempep.com [chempep.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. purepeg.com [purepeg.com]

- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

Understanding Fmoc Protection in Solid-Phase Peptide Synthesis (SPPS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide synthesis, enabling the efficient and rapid production of peptides for research, diagnostics, and therapeutic applications. The most widely adopted approach within SPPS utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amino group of amino acids.[1][2][3] This technical guide provides an in-depth exploration of the principles of Fmoc protection in SPPS, detailed experimental protocols, and quantitative data to aid researchers in optimizing their peptide synthesis workflows.

Core Principles of Fmoc-Based SPPS

Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin.[3] The synthesis is characterized by a cyclical process of deprotection, amino acid coupling, and washing steps. The success of this methodology hinges on the principle of orthogonal protection, where the temporary Nα-Fmoc group and the permanent side-chain protecting groups can be removed under distinct chemical conditions.[4] The Fmoc group is base-labile, typically removed with a solution of piperidine in a polar aprotic solvent, while the side-chain protecting groups and the resin linkage are acid-labile, cleaved in a final step using a strong acid like trifluoroacetic acid (TFA).[4][5]

The key advantages of the Fmoc strategy over the older tert-butyloxycarbonyl (Boc) method include milder reaction conditions for the repetitive deprotection steps, which enhances the stability of acid-sensitive residues and linkers.[1]

The Fmoc-SPPS Cycle: A Step-by-Step Breakdown

A typical cycle in Fmoc-SPPS for the addition of a single amino acid to the growing peptide chain can be broken down into three primary stages:

-

Fmoc Deprotection: The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treating the resin with a mild base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][6] The mechanism proceeds via a β-elimination reaction, generating a free secondary amine on the peptide chain, dibenzofulvene, and carbon dioxide.[5][7] The dibenzofulvene byproduct is scavenged by excess piperidine to form a stable adduct that is subsequently washed away.[5]

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the newly freed amine. This activation is typically carried out in situ using a coupling reagent. The activated carboxylic acid of the incoming amino acid then reacts with the N-terminal amine of the peptide chain.

-

Washing: Following the coupling reaction, the resin is thoroughly washed to remove excess reagents, byproducts, and unreacted amino acids, ensuring the purity of the growing peptide chain for the next cycle.[2]

This cycle is repeated for each amino acid in the desired peptide sequence.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative data for standard Fmoc-SPPS protocols.

Table 1: Fmoc Deprotection Conditions

| Parameter | Value | Notes |

| Reagent | 20% (v/v) Piperidine in DMF | The most common deprotection solution.[5][6][8] |

| Treatment Time | 1 x 5-10 minutes, followed by 1 x 15-20 minutes | Two treatments are typically performed to ensure complete deprotection.[6] Some protocols suggest a single 7-minute treatment may be sufficient.[8] |

| Temperature | Room Temperature | Deprotection is carried out at ambient temperature. |

Table 2: Amino Acid Coupling Reagents and Conditions

| Coupling Reagent | Molar Equivalents (Amino Acid:Reagent:Base) | Pre-activation Time | Coupling Time | Notes |

| HBTU/DIPEA | 1:0.95:2 | 1-5 minutes | 30 minutes - 2 hours | A widely used and effective coupling reagent.[6][9] |

| HATU/DIPEA | 1:0.95:2 | 1-5 minutes | 30 minutes - 2 hours | Recommended for sterically hindered amino acids.[10] |

| DIC/HOBt | 1:1:0 | N/A (added sequentially) | 1-2 hours | A cost-effective option; the resulting urea byproduct is soluble.[11] |

| DIC/Oxyma | 1:1:0 | N/A (added sequentially) | 1-2 hours | An alternative to HOBt with improved safety and efficiency. |

Note: Molar equivalents are relative to the resin loading capacity.

Table 3: Common Cleavage Cocktails for Final Deprotection

| Reagent Cocktail | Composition (v/v) | Target Residues/Protecting Groups | Cleavage Time |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides with a variety of sensitive residues.[12] | 2-4 hours |

| TFA/TIS/Water | 95:2.5:2.5 | General purpose, suitable for peptides without highly sensitive residues.[12] | 2-3 hours |

| TFA/EDT/TIS/Water | 92.5:2.5:2.5:2.5 | For peptides containing Cysteine (Trt).[13] | 2-3 hours |

| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH4I (81:5:5:2.5:3:2:1.5% w/w) | Specifically designed to minimize oxidation of Methionine.[14] | 3-10 hours |

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis.

Protocol 1: Resin Swelling

-

Place the desired amount of resin in a suitable reaction vessel.

-

Add a solvent in which the resin swells, typically DMF or dichloromethane (DCM).

-

Allow the resin to swell for at least 30 minutes to 1 hour at room temperature with gentle agitation.[8][9]

-

Drain the solvent.

Protocol 2: A Single Coupling Cycle (Fmoc Deprotection and Amino Acid Coupling)

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the swelled resin.

-

Agitate for 5-10 minutes at room temperature.[6]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

-

-

Amino Acid Activation and Coupling (using HBTU/DIPEA):

-

In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-5 minutes.[6]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.[6] The reaction progress can be monitored using a qualitative method like the Kaiser test.[6]

-

Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.

-

Protocol 3: Final Cleavage and Deprotection

Caution: This procedure should be performed in a well-ventilated fume hood as it involves the use of strong, corrosive acids and malodorous scavengers.

-

After the final coupling cycle and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare the appropriate cleavage cocktail fresh. For a general-purpose cleavage, use a mixture of TFA/TIS/water (95:2.5:2.5).[12]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[15]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Visualizing Workflows and Mechanisms

Diagrams are provided to illustrate key processes in Fmoc-SPPS.

Caption: A single cycle of amino acid addition in Fmoc solid-phase peptide synthesis.

Caption: The mechanism of Fmoc group removal by piperidine.

Caption: A logical flowchart for troubleshooting common issues in Fmoc-SPPS.

Conclusion

The Fmoc protection strategy is a robust and versatile method that has become the standard for solid-phase peptide synthesis. A thorough understanding of the underlying chemical principles, meticulous execution of experimental protocols, and the ability to troubleshoot potential issues are paramount for the successful synthesis of high-quality peptides. This guide provides a foundational framework for researchers to build upon, enabling them to confidently tackle the synthesis of a wide range of peptide sequences.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. biomatik.com [biomatik.com]

- 10. chempep.com [chempep.com]

- 11. bachem.com [bachem.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. biotage.com [biotage.com]

- 14. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Notes and Protocols: Utilizing Fmoc-NH-PEG2-CH2CH2COOH in Solid-Phase Peptide Synthesis